![molecular formula C9H12N2O B181748 Formamide, N-[4-(dimethylamino)phenyl]- CAS No. 18606-63-8](/img/structure/B181748.png)

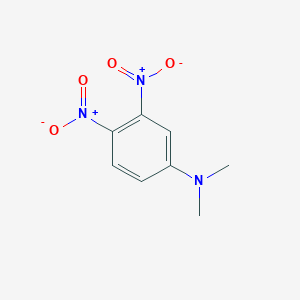

Formamide, N-[4-(dimethylamino)phenyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Formamide, N-[4-(dimethylamino)phenyl]-, commonly known as DMF, is a colorless liquid that is widely used in the chemical industry as a solvent, reagent, and intermediate. It has a wide range of applications in various fields, including pharmaceuticals, plastics, textiles, and electronics.

Wirkmechanismus

DMF has a unique mechanism of action, which makes it useful in various applications. It acts as a polar aprotic solvent, which means that it can dissolve both polar and nonpolar compounds. DMF can also act as a hydrogen bond acceptor, which allows it to participate in various chemical reactions. Its unique properties make it useful in the synthesis of organic compounds and the formation of complex molecular structures.

Biochemische Und Physiologische Effekte

DMF has been shown to have various biochemical and physiological effects on living organisms. It has been studied for its potential as an anti-inflammatory and immunomodulatory agent. DMF has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. DMF has also been studied for its potential in the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system.

Vorteile Und Einschränkungen Für Laborexperimente

DMF has several advantages as a solvent and reagent in lab experiments. It has a high boiling point, which makes it useful in high-temperature reactions. DMF is also a good solvent for polar and nonpolar compounds, which makes it useful in a wide range of chemical reactions. However, DMF has some limitations as well. It can be toxic to living organisms, and its use should be avoided in experiments involving biological samples. DMF is also expensive compared to other solvents, which can limit its use in some experiments.

Zukünftige Richtungen

DMF has several potential future directions for scientific research. It can be studied further for its potential as an anti-inflammatory and immunomodulatory agent. DMF can also be studied for its potential in the treatment of other autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, DMF can be studied for its potential in the synthesis of complex molecular structures and the development of new materials, such as polymers and plastics.

Conclusion

In conclusion, DMF is a versatile chemical compound that has a wide range of applications in various fields. Its unique properties make it useful in the synthesis of organic compounds, the formation of complex molecular structures, and the treatment of autoimmune diseases. DMF has several advantages as a solvent and reagent in lab experiments, but it also has some limitations that should be considered. Further research on DMF can lead to new discoveries and applications in the future.

Synthesemethoden

DMF can be synthesized by reacting N,N-dimethylaniline with formic acid in the presence of a dehydrating agent, such as phosphorus pentoxide or thionyl chloride. The reaction produces DMF and water as byproducts. The chemical equation for the synthesis of DMF is as follows:

N,N-dimethylaniline + formic acid → DMF + water

Wissenschaftliche Forschungsanwendungen

DMF has been extensively studied for its various properties and applications in scientific research. It is commonly used as a solvent for the synthesis of organic compounds, particularly in the pharmaceutical industry. DMF is also used as a reagent in the synthesis of peptides and other biomolecules. It is a useful intermediate in the synthesis of various dyes, pigments, and plastics.

Eigenschaften

CAS-Nummer |

18606-63-8 |

|---|---|

Produktname |

Formamide, N-[4-(dimethylamino)phenyl]- |

Molekularformel |

C9H12N2O |

Molekulargewicht |

164.2 g/mol |

IUPAC-Name |

N-[4-(dimethylamino)phenyl]formamide |

InChI |

InChI=1S/C9H12N2O/c1-11(2)9-5-3-8(4-6-9)10-7-12/h3-7H,1-2H3,(H,10,12) |

InChI-Schlüssel |

VMRZUAJHJKVYSX-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)NC=O |

Kanonische SMILES |

CN(C)C1=CC=C(C=C1)NC=O |

Andere CAS-Nummern |

18606-63-8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[isochroman-1,4'-piperidine]](/img/structure/B181688.png)